molecular formula C10H12F2N2O B12094193 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine

5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine

Cat. No.: B12094193
M. Wt: 214.21 g/mol
InChI Key: MPPRFQSUSJLXAQ-IONNQARKSA-N
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Description

5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine: is a fluorinated pyridine derivative This compound is notable for its unique structure, which includes both fluorine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Fluoro-3-[(2R,4S)-4-fluoro-1-{3-nitropyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl]pyridin-2-ol
  • 2(1H)-Pyridinone, 5-fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-, hydrochloride

Uniqueness: Compared to similar compounds, 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine stands out due to its specific combination of fluorine and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

5-fluoro-3-[(2R,4S)-4-fluoropyrrolidin-2-yl]-2-methoxypyridine

InChI

InChI=1S/C10H12F2N2O/c1-15-10-8(2-6(11)5-14-10)9-3-7(12)4-13-9/h2,5,7,9,13H,3-4H2,1H3/t7-,9+/m0/s1

InChI Key

MPPRFQSUSJLXAQ-IONNQARKSA-N

Isomeric SMILES

COC1=C(C=C(C=N1)F)[C@H]2C[C@@H](CN2)F

Canonical SMILES

COC1=C(C=C(C=N1)F)C2CC(CN2)F

Origin of Product

United States

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